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Formaldehyde dehydrogenase

Glutathione-independent Formaldehyde dehydrogenase Enzymology

Select this glutathione-independent FDH (EC 1.2.1.46) from Pseudomonas putida for simplified assay workflows. Unlike mammalian or yeast FDHs that require glutathione as a co-substrate, this nicotinoprotein contains a tightly bound NAD⁺ cofactor, enabling cofactor-independent assay formats and biosensor architectures. Its low Km for formaldehyde (67 µM) ensures sensitive detection in LSD1 demethylase-coupled assays without glutathione-related background reactions. Available as a lyophilized powder stabilized with ~70% additives.

Molecular Formula C72H126N6O6
Molecular Weight 1171.8 g/mol
CAS No. 9028-84-6
Cat. No. B13399250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFormaldehyde dehydrogenase
CAS9028-84-6
Molecular FormulaC72H126N6O6
Molecular Weight1171.8 g/mol
Structural Identifiers
SMILESC.C.C.CCCC(C)NC(=O)NC(C)CCCCC(=O)C1=CC=C(C=C1)C(C)(C)C.CCCC(C)NC(=O)NC(C)CCCCC(=O)C1=CC(=CC=C1)C(C)(C)C.CCCC(C)NC(=O)NC(C)CCCCC(=O)C1=CC=CC=C1C(C)(C)C
InChIInChI=1S/3C23H38N2O2.3CH4/c1-7-12-17(2)24-22(27)25-18(3)13-8-11-16-21(26)19-14-9-10-15-20(19)23(4,5)6;1-7-11-17(2)24-22(27)25-18(3)12-8-9-15-21(26)19-13-10-14-20(16-19)23(4,5)6;1-7-10-17(2)24-22(27)25-18(3)11-8-9-12-21(26)19-13-15-20(16-14-19)23(4,5)6;;;/h9-10,14-15,17-18H,7-8,11-13,16H2,1-6H3,(H2,24,25,27);10,13-14,16-18H,7-9,11-12,15H2,1-6H3,(H2,24,25,27);13-18H,7-12H2,1-6H3,(H2,24,25,27);3*1H4
InChIKeyHYWLAECHWBSYAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 u / 25 u / 100 u / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Formaldehyde Dehydrogenase (CAS 9028-84-6) from Pseudomonas putida: Core Characteristics and Sourcing Overview


Formaldehyde dehydrogenase (FDH, EC 1.2.1.46) from Pseudomonas putida is a zinc-containing, medium-chain alcohol dehydrogenase that catalyzes the NAD⁺-dependent oxidation of formaldehyde to formate [1]. This enzyme is a nicotinoprotein with tightly bound NAD⁺ cofactor that does not require external cofactor addition for activity [2]. Its unique distinction among FDHs is glutathione independence, contrasting with the majority of FDHs from mammalian, yeast, and other bacterial sources that require glutathione as a co-substrate [3]. The enzyme is available commercially as a lyophilized powder stabilized with ~70% additives (Mg²⁺, Ca²⁺, BSA, glycine, lysine) and exhibits a specific activity range of 1.0–6.0 units/mg solid .

Why Formaldehyde Dehydrogenase from Pseudomonas putida Cannot Be Substituted with Generic Alcohol Dehydrogenases or Glutathione-Dependent FDHs


The selection of formaldehyde dehydrogenase (CAS 9028-84-6) for quantitative assays and biosensor applications hinges on a critical biochemical distinction: glutathione dependence versus independence. Most FDHs from mammalian tissues (class III ADH), yeast, and bacteria such as E. coli are glutathione-dependent enzymes that require S-(hydroxymethyl)glutathione as the actual substrate, with formaldehyde reacting spontaneously with glutathione to form this adduct [1]. In contrast, P. putida FDH catalyzes direct formaldehyde oxidation without glutathione, enabling simplified assay conditions and eliminating glutathione-related background reactions [2]. Furthermore, generic alcohol dehydrogenases (e.g., equine liver ADH) exhibit poor activity toward formaldehyde (Km in the mM range for aldehydes) and lack the tightly bound NAD⁺ cofactor characteristic of this nicotinoprotein, which permits cofactor-independent assay formats [3]. Substituting with glutathione-dependent FDHs introduces an additional enzymatic component and alters the rate-limiting step from formaldehyde oxidation to the non-enzymatic hemithioacetal formation, fundamentally changing reaction kinetics and quantitative interpretation of results [4].

Quantitative Differentiation of Formaldehyde Dehydrogenase (CAS 9028-84-6) from Pseudomonas putida Against Closest Analogs


Glutathione Independence: A Binary Differentiation from Class III ADH and Mammalian FDHs

Formaldehyde dehydrogenase from Pseudomonas putida (CAS 9028-84-6) catalyzes the oxidation of formaldehyde to formate without requiring glutathione as a co-substrate or activator, in direct contrast to glutathione-dependent FDHs from human liver, E. coli, and yeast. The purified P. putida enzyme exhibits full activity in the absence of exogenously added glutathione, whereas mammalian and yeast FDHs show negligible activity (<1% of maximal) without glutathione [1]. This glutathione independence is a qualitative binary difference, not merely a quantitative variation [2].

Glutathione-independent Formaldehyde dehydrogenase Enzymology

Kinetic Advantage: Km Values for Formaldehyde and NAD⁺ Compared to Wild-Type and Engineered Variants

The wild-type P. putida FDH exhibits Km values of 67 µM for formaldehyde and 56 µM for NAD⁺ at 25°C [1]. Comparative studies with engineered mutants demonstrate quantifiable differences: the cold-adapted S318G mutant shows Km values of 2.5 mM for formaldehyde and 0.40 mM for NAD⁺ at 37°C, representing 37-fold and 7-fold reductions in apparent affinity, respectively, compared to wild-type at the same temperature [2]. A recombinant His-tagged variant exhibits a Km of 0.116 ± 0.016 mM for formaldehyde and achieves a specific activity of 38 U/mg, which exceeds the commercial lyophilized preparation range (1.0–6.0 U/mg solid) [3].

Enzyme kinetics Michaelis-Menten Substrate affinity

Substrate Specificity: Formaldehyde Preference Over Alternative Aldehydes and Alcohols

P. putida FDH demonstrates marked substrate preference for formaldehyde, with Km values for alternative aldehydes and alcohols ranging from 40- to 1,000-fold higher. At pH 7.8, the enzyme exhibits a Km of 67 µM for formaldehyde, compared to 5.9 mM for acetaldehyde (88-fold higher), 47 mM for propionaldehyde (700-fold higher), and 50 mM for n-propanol (746-fold higher) [1]. This specificity contrasts with broad-specificity alcohol dehydrogenases that exhibit comparable Km values across multiple short-chain aldehydes. The enzyme shows negligible activity with methanol, ethanol, and butanol under standard assay conditions [2].

Substrate specificity Aldehyde oxidation Enzyme selectivity

Biosensor Performance: Intra-Sensor Reproducibility and Cofactor Independence

In a direct comparative biosensor study, commercial P. putida FDH-based conductometric sensors exhibited an intra-sensor response relative standard deviation (RSD) of 10%, compared to 4% for recombinant H. polymorpha rFDH-based sensors [1]. However, the P. putida FDH sensor operates without glutathione, whereas the rFDH sensor requires 20 mM glutathione incorporated into the membrane. Both sensors achieved linear detection ranges of 10–200 mM formaldehyde. Critically, the P. putida FDH sensor maintained functionality without external cofactor regeneration due to the enzyme‘s tightly bound NAD⁺ cofactor, whereas alternative ADH-based sensors require continuous NAD⁺ replenishment .

Biosensor Conductometric detection Formaldehyde quantification

Thermostability and Storage: Comparative Stability Under Standard Laboratory Conditions

Commercial lyophilized P. putida FDH (Sigma F1879) is formulated with ~70% stabilizers (Mg²⁺, Ca²⁺, BSA, glycine, lysine) and maintains activity for at least 6 months when stored at -20°C . In contrast, recombinant His-tagged P. putida FDH in aqueous buffer demonstrates >6 months stability at -80°C but is sensitive to repeated freeze-thaw cycles [1]. The wild-type enzyme exhibits optimal activity at pH 7.8 and 37°C, with thermal stability extending to 47°C, whereas the cold-adapted S318G mutant shows a lower thermal stability with optimal temperature of 37°C [2].

Enzyme stability Storage conditions Lyophilized formulation

Cofactor Binding: Tightly Bound NAD⁺ Enables Cofactor-Independent Assay Formats

P. putida FDH is a nicotinoprotein containing one tightly but non-covalently bound NAD⁺ molecule per subunit, enabling enzymatic activity without external cofactor addition [1]. This property is unique among characterized FDHs and contrasts sharply with typical alcohol dehydrogenases that require exogenous NAD⁺ as a co-substrate. Structural analysis reveals that a specific insertion loop in P. putida FDH is responsible for the tight cofactor binding, making the enzyme an aldehyde dismutase rather than a simple dehydrogenase [2]. Commercial preparations retain this property, allowing simplified assay formats without cofactor supplementation .

Nicotinoprotein Cofactor binding NAD⁺

High-Impact Application Scenarios for Formaldehyde Dehydrogenase (CAS 9028-84-6) from Pseudomonas putida


Demethylase Activity Assays (LSD1 and KDM Family)

The enzyme is validated for standard curve generation in demethylation-FDH coupled assays for lysine-specific demethylase 1 (LSD1) and other histone demethylases. The glutathione independence and low Km for formaldehyde (67 µM) ensure sensitive detection of formaldehyde produced from demethylation reactions without glutathione interference . This application leverages the enzyme‘s specificity for formaldehyde over other aldehydes, minimizing cross-reactivity with assay components [1].

Formaldehyde Biosensors for Pharmaceutical and Environmental Monitoring

P. putida FDH is employed as the bio-recognition element in conductometric and amperometric biosensors for formaldehyde quantification in pharmaceuticals (e.g., Formidron), disinfectants, wastewater, vaccines, and industrial products. The enzyme‘s tightly bound NAD⁺ cofactor enables membrane-based sensor architectures without external cofactor regeneration, achieving linear detection from 10–200 mM formaldehyde with intra-sensor RSD of 10% [2]. This cofactor independence simplifies sensor design and reduces operational costs [3].

Coupled Enzyme Assays with Pectin Methyl Esterase (PME)

The enzyme is utilized in coupled assays with pectin methyl esterase to quantify methanol release during pectin demethylation. Following PME-catalyzed methanol production, methanol oxidase converts methanol to formaldehyde, which is subsequently oxidized by FDH with stoichiometric NADH production measured at 340 nm . The glutathione independence of P. putida FDH prevents assay complications arising from thiol-containing buffers or cellular extracts that would otherwise interfere with glutathione-dependent FDHs [4].

Enzymatic Formaldehyde Detoxification Studies

The enzyme is employed in fundamental research on formaldehyde detoxification pathways, particularly in synthetic methylotrophy engineering. The glutathione-independent mechanism of P. putida FDH provides a simplified model system for understanding formaldehyde metabolism without the confounding variable of glutathione availability [5]. Studies with P. putida FDH have informed the development of engineered strains for methanol utilization in industrial biotechnology [6].

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